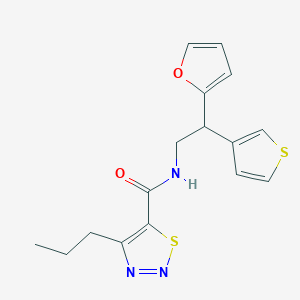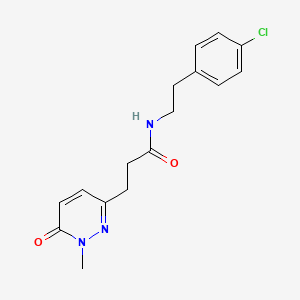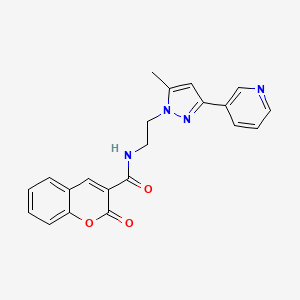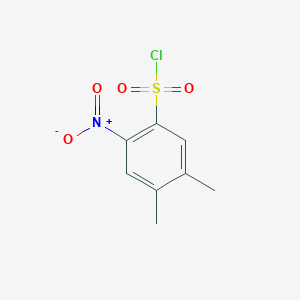
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” is a chemical compound with the molecular formula C19H20ClN3O4S and a molecular weight of 421.9 . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” can be confirmed by various spectroscopic techniques such as UV-Vis, FT-IR, MS, 1H-NMR, and 13C-NMR .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide and related compounds have been synthesized and characterized, revealing their potential in medicinal chemistry due to their structural properties. Studies demonstrate the synthesis of novel series of sulfonyl hydrazone having piperidine derivatives, indicating their relevance in developing compounds with potential biological activities. These compounds have been characterized using various analytical techniques, including melting point, elemental analysis, IR, 1H-NMR, 13C NMR, 2D NMR, and mass spectra, providing insights into their chemical properties and potential as bioactive molecules (Karaman et al., 2016).
Antioxidant and Anticholinesterase Activities
Research has explored the antioxidant capacity and anticholinesterase activity of compounds containing the sulfonyl hydrazone scaffold and piperidine rings. These compounds have shown promising antioxidant properties through various assays, suggesting their potential in addressing oxidative stress-related conditions. Additionally, some derivatives have exhibited significant anticholinesterase activity, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's (Karaman et al., 2016).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide derivatives for their antimicrobial and antifungal activities. These compounds have been found to exhibit moderate to strong activity against various bacterial and fungal strains, making them of interest for developing new antimicrobial agents. The effectiveness against specific pathogens indicates their potential in contributing to the treatment of infectious diseases (Siddiqa et al., 2014).
Molecular Docking and In Vitro Screening
Further research involving molecular docking and in vitro screening has been conducted to assess the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action. This approach helps in understanding how these molecules can be optimized for better therapeutic efficacy and reduced side effects, paving the way for their application in drug development processes (Flefel et al., 2018).
Safety and Hazards
Orientations Futures
The future directions for research on “N’-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide” could involve further exploration of its potential biological activities, such as antimicrobial and antifungal properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research.
Propriétés
IUPAC Name |
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-8-17(9-7-16)28(26,27)23-12-10-15(11-13-23)19(25)22-21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANIIGOHYTUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)
![6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2767628.png)

![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)
![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)
![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)


![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)

![2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2767648.png)
